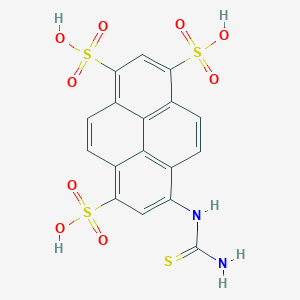
8-(Carbamothioylamino)pyrene-1,3,6-trisulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Carbamothioylamino)pyrene-1,3,6-trisulfonic acid: is a complex organic compound that belongs to the class of pyrene derivatives. This compound is characterized by the presence of three sulfonic acid groups and a carbamothioylamino group attached to the pyrene core. The unique structure of this compound makes it highly soluble in water and useful in various scientific applications, particularly in fluorescence-based studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Carbamothioylamino)pyrene-1,3,6-trisulfonic acid typically involves the following steps:
Nitration of Pyrene: Pyrene is first nitrated to form 8-nitropyrene.
Reduction: The nitro group is then reduced to form 8-aminopyrene.
Sulfonation: The aminopyrene is sulfonated to introduce the three sulfonic acid groups at the 1, 3, and 6 positions.
Carbamothioylation: Finally, the amino group is reacted with thiocarbamoyl chloride to form the carbamothioylamino group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and carbamothioyl groups.
Reduction: Reduction reactions can target the sulfonic acid groups, converting them to sulfonates.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorosulfonic acid are employed under controlled conditions.
Major Products:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with altered sulfonic acid groups.
Substitution: Substituted pyrene derivatives with new functional groups.
科学的研究の応用
Chemistry:
Fluorescence Studies: The compound is used as a fluorescent probe due to its strong fluorescence properties.
Analytical Chemistry: It is employed in capillary electrophoresis for the detection of various analytes.
Biology:
Cell Imaging: The compound is used in fluorescence microscopy for imaging cellular structures.
Biomolecular Labeling: It serves as a fluorescent tag for labeling biomolecules.
Medicine:
Diagnostic Assays: The compound is used in diagnostic assays for detecting specific biomolecules.
Drug Delivery: It is explored as a potential carrier for targeted drug delivery due to its solubility and functional groups.
Industry:
Dye Manufacturing: The compound is used in the production of fluorescent dyes.
Material Science: It is utilized in the development of fluorescent materials for various applications.
作用機序
The mechanism of action of 8-(Carbamothioylamino)pyrene-1,3,6-trisulfonic acid primarily involves its interaction with light and biomolecules. The compound absorbs light at specific wavelengths and emits fluorescence, making it useful in imaging and detection applications. The sulfonic acid groups enhance its solubility, allowing it to interact with various molecular targets. The carbamothioylamino group can form stable complexes with biomolecules, facilitating its use in labeling and detection.
類似化合物との比較
8-Aminopyrene-1,3,6-trisulfonic acid: Similar structure but lacks the carbamothioylamino group.
8-Hydroxypyrene-1,3,6-trisulfonic acid: Contains a hydroxyl group instead of the carbamothioylamino group.
8-Nitropyrene-1,3,6-trisulfonic acid: Contains a nitro group instead of the carbamothioylamino group.
Uniqueness: The presence of the carbamothioylamino group in 8-(Carbamothioylamino)pyrene-1,3,6-trisulfonic acid provides unique properties such as enhanced fluorescence and the ability to form stable complexes with biomolecules. This makes it particularly useful in applications requiring high sensitivity and specificity.
特性
CAS番号 |
249617-82-1 |
|---|---|
分子式 |
C17H12N2O9S4 |
分子量 |
516.6 g/mol |
IUPAC名 |
8-(carbamothioylamino)pyrene-1,3,6-trisulfonic acid |
InChI |
InChI=1S/C17H12N2O9S4/c18-17(29)19-11-5-12(30(20,21)22)8-3-4-10-14(32(26,27)28)6-13(31(23,24)25)9-2-1-7(11)15(8)16(9)10/h1-6H,(H3,18,19,29)(H,20,21,22)(H,23,24,25)(H,26,27,28) |
InChIキー |
ODQGGCJOEALGPQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C=CC4=C(C=C(C1=C43)NC(=S)N)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



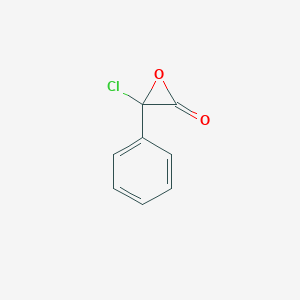
![3H-Thiireno[i]indolizine](/img/structure/B14262081.png)
![Tri(propan-2-yl)[(2H-thiopyran-5-yl)oxy]silane](/img/structure/B14262090.png)
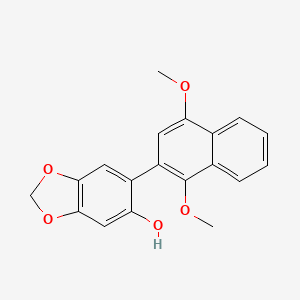

![{[(S)-Octane-1-sulfinyl]methyl}benzene](/img/structure/B14262098.png)
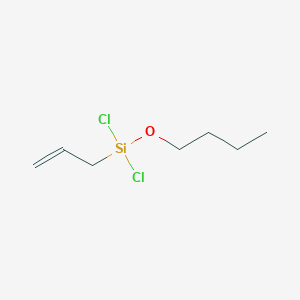
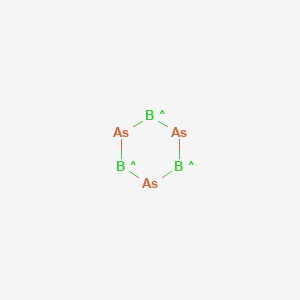
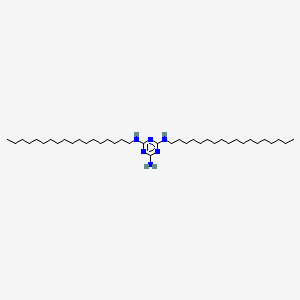
![Octadecyl 4-[(5-hydroxypentyl)amino]-4-oxobutanoate](/img/structure/B14262105.png)
![1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14262109.png)
![{4-[(Oxiran-2-yl)methoxy]phenyl}methyl octanoate](/img/structure/B14262119.png)

